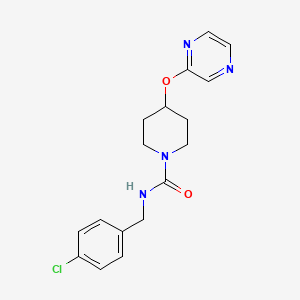

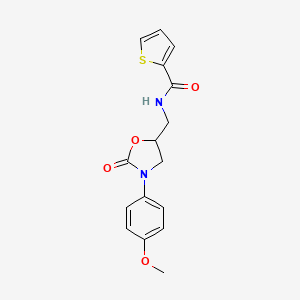

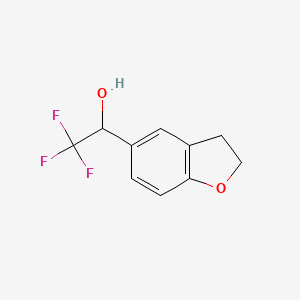

![molecular formula C20H11N3O3S2 B2989502 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-69-5](/img/structure/B2989502.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It is known to possess a wide range of properties and applications, including optical properties, coordination properties, electron acceptor properties, etc . Chromene is another heterocyclic compound that is a key structural motif in various natural products and pharmaceuticals.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives are known to be highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学的研究の応用

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of benzothiazole derivatives for their potential anti-tubercular properties. These compounds, including our subject molecule, have been tested for their in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be comparable or even superior to standard reference drugs .

Anticancer Properties

Benzothiazole derivatives have been synthesized and evaluated for their anticancer activity. A series of benzothiazole-bearing 1,2,3-triazole derivatives demonstrated moderate to high activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers . The structure-activity relationships of these compounds suggest that our subject molecule may also possess potent anticancer properties.

Antibacterial Applications

The antibacterial activities of benzothiazole derivatives have been investigated, showing effectiveness against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . This indicates that the compound could be a valuable addition to the arsenal of antibacterial agents.

Antifungal and Antimicrobial Efficacy

Thiazole derivatives are known for their broad-spectrum biological activities, including antifungal and antimicrobial effects. Substituents on the thiazole ring significantly influence these biological outcomes, suggesting that our compound could be tailored for specific antifungal and antimicrobial applications .

Anti-Inflammatory and Analgesic Effects

The structural framework of benzothiazole is associated with anti-inflammatory and analgesic effects. By modifying the substituents on the thiazole ring, researchers can enhance these properties. The compound , with its unique structure, may offer new opportunities in the development of anti-inflammatory and analgesic drugs .

Antiviral and Antioxidant Potential

Thiazoles also exhibit antiviral and antioxidant activities. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction, which is crucial for antiviral action. The antioxidant properties are attributed to the ability of these compounds to neutralize free radicals .

作用機序

Target of Action

The primary target of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide, is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .

Biochemical Pathways

The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .

Result of Action

The compound’s action results in the disruption of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3S2/c24-14-9-16(26-15-7-3-1-5-11(14)15)18(25)23-20-22-13(10-27-20)19-21-12-6-2-4-8-17(12)28-19/h1-10H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNOAUGPEZWVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

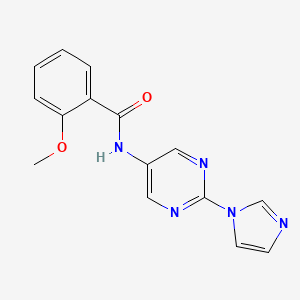

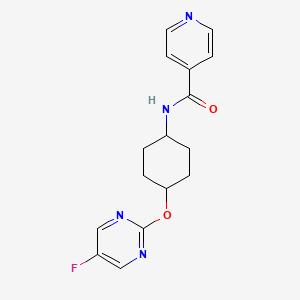

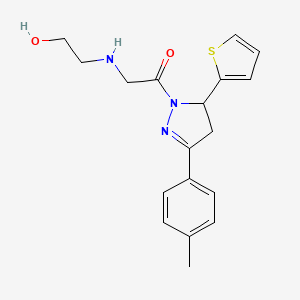

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)

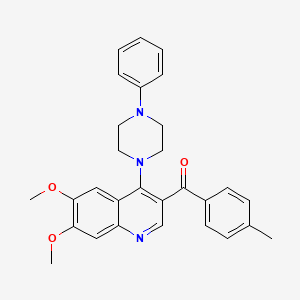

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)